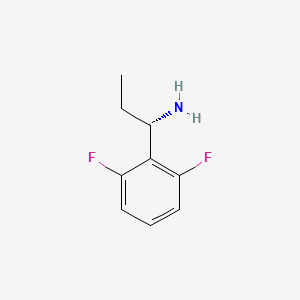

(S)-1-(2,6-Difluorophenyl)propan-1-amine

Beschreibung

(S)-1-(2,6-Difluorophenyl)propan-1-amine is a chiral amine featuring a propan-1-amine backbone substituted with a 2,6-difluorophenyl group at the chiral center. Its molecular formula is C₉H₁₁F₂N, with a molecular weight of 171.19 g/mol. The compound exists as an enantiomer, with the (S)-configuration explicitly characterized in its hydrochloride salt form (CAS: 1217444-93-3) . The SMILES notation for the (S)-enantiomer is CC@@HN, reflecting its stereochemistry and substitution pattern .

Eigenschaften

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWGHCFBHPUAU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC=C1F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-Difluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification methods ensures the production of high-purity enantiomers.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2,6-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

(S)-1-(2,6-Difluorophenyl)propan-1-amine has several applications across different scientific domains:

Medicinal Chemistry

Research indicates that this compound may possess various therapeutic properties:

- Antidepressant Effects : Preliminary studies suggest its potential to interact with serotonin receptors, indicating possible antidepressant-like activity.

- Neuroprotective Properties : The compound has been evaluated for its ability to stabilize microtubules, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Cytotoxicity Against Cancer Cells : Structural analogs have shown significant cytotoxic effects on specific cancer cell lines while maintaining low toxicity to normal cells.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique difluorophenyl substitution allows for diverse chemical modifications through various reactions:

- Oxidation : Can yield ketones or oxides.

- Reduction : Can produce secondary or tertiary amines.

- Substitution Reactions : The difluorophenyl group can participate in nucleophilic substitutions.

Biological Studies

The compound is studied for its interactions with biomolecules:

- Investigations into its binding affinity and mechanism of action at specific receptors are ongoing.

- Its unique structural features may enhance its effectiveness in modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Potential interaction with serotonin receptors leading to mood enhancement. |

| Neuroprotective | Stabilization of microtubules; implications for neurodegenerative diseases. |

| Cytotoxicity | Significant effects on cancer cell lines with low normal cell toxicity. |

Neuroprotective Studies

Studies have demonstrated that this compound can stabilize microtubules in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The mechanism involves modulation of tubulin dynamics and prevention of neurodegeneration.

Cytotoxicity Assays

Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, analogs have shown promising results in inhibiting the proliferation of breast and prostate cancer cells while sparing healthy cells.

Table 2: Comparison of Related Compounds

| Compound | Activity Type | Unique Features |

|---|---|---|

| (S)-1-Phenylethylamine | Antidepressant | Simple phenyl group without fluorine substitution. |

| (S)-1-(2,4-Difluorophenyl)propan-1-amine | Anticancer | Different fluorine substitution pattern affects activity. |

The distinct difluorophenyl substitution in this compound imparts unique properties that enhance its efficacy compared to these analogs.

Wirkmechanismus

The mechanism of action of (S)-1-(2,6-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9)

- Structural Difference : Fluorine atoms at positions 2 and 4 on the phenyl ring instead of 2 and 4.

- 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Structural Difference : Fluorines at positions 2 and 3.

- Impact: This substitution may alter dipole moments and solubility properties. The hydrochloride salt form (commonly used for stability) is noted, but pharmacological data are unavailable .

Chain Length Variants

(S)-1-(2,6-Difluorophenyl)ethan-1-amine

- Structural Difference : A shorter ethyl chain (C₂ vs. C₃ in the target compound).

- Impact : Reduced lipophilicity and steric bulk could affect binding affinity in receptor-ligand interactions. The hydrochloride salt (CAS 1309598-68-2) is documented, suggesting pharmaceutical relevance .

Enantiomeric Comparisons

(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride (CAS 1309598-60-4)

- Structural Difference : Enantiomer with opposite configuration at the chiral center.

- Impact : Enantiomers often exhibit divergent biological activities. For example, in other fluorophenyl amines, (R)- and (S)-forms show varying receptor binding or metabolic stability. However, direct comparative data for this pair are lacking .

Complex Derivatives and Structural Analogs

(S)-1-(2,6-Difluorophenyl)but-3-en-1-amine (7j)

- Structural Difference : A four-carbon chain with a double bond at position 3.

- Rufinamide (CAS 106308-44-5)

Structural Difference : A benzyl-substituted triazole-carboxamide with a 2,6-difluorophenyl group.

- Impact : The triazole ring and carboxamide moiety confer anticonvulsant properties, highlighting how structural complexity expands therapeutic utility compared to simpler amines .

Data Table: Key Compounds and Properties

Discussion of Research Findings

- Synthetic Utility : The target compound and its analogs are frequently synthesized via reductive amination or chiral resolution methods. For example, (S)-1-(2,6-difluorophenyl)but-3-en-1-amine (7j) was prepared using asymmetric catalysis, with NMR data confirming purity .

- Pharmacological Potential: While the target compound lacks explicit bioactivity data, structurally related molecules like rufinamide demonstrate that fluorophenyl amines can be tailored for specific therapeutic roles through strategic functionalization .

- Solubility and Stability : Hydrochloride salts (e.g., CAS 1217444-93-3) are commonly employed to improve aqueous solubility, a critical factor in drug formulation .

Biologische Aktivität

(S)-1-(2,6-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 179.18 g/mol. The difluorophenyl substitution significantly influences its chemical properties, enhancing lipophilicity and binding affinity to biological targets. This unique structure allows it to serve as a template for developing pharmaceuticals targeting various neurological disorders.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic profiles.

Neurotransmitter Interaction

Research indicates that this compound interacts with neurotransmitter systems, which may lead to effects on mood and cognition. Its ability to modulate neurotransmitter activity suggests potential applications in treating mood disorders and cognitive impairments.

Antifungal Activity

In a study evaluating antifungal properties, compounds similar to this compound exhibited promising activity against Candida glabrata. The findings suggested that these compounds operate through mechanisms other than the inhibition of the lanosterol 14α-demethylase enzyme Erg11, indicating a unique pathway for antifungal action .

Structure-Activity Relationship (SAR)

A detailed evaluation of the structure-activity relationship reveals that modifications in the fluorine substitution pattern can significantly affect biological activity. For instance, compounds with different fluorine positions on the phenyl ring displayed varying affinities for biological targets, highlighting the importance of precise structural configurations in drug design.

| Compound | Fluorine Position | Biological Activity | Reference |

|---|---|---|---|

| This compound | 2, 6 | Modulates neurotransmitter systems | |

| (S)-1-(2,4-Difluorophenyl)propan-1-amine | 2, 4 | Weaker interaction with receptors |

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers found that administration led to significant improvements in cognitive function in animal models. The study utilized behavioral assays to measure changes in memory and learning capabilities after treatment with varying doses of the compound .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal efficacy of this compound derivatives against resistant strains of Candida. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole, suggesting enhanced efficacy due to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.